molecular formula C11H24 B14559771 2,3,5-Trimethyloctane CAS No. 62016-32-4

2,3,5-Trimethyloctane

Cat. No.: B14559771
CAS No.: 62016-32-4
M. Wt: 156.31 g/mol
InChI Key: CEOHXVQAHFSSEG-UHFFFAOYSA-N
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Description

2,3,5-Trimethyloctane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that consists of an octane backbone with three methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyloctane typically involves the alkylation of a suitable octane derivative with methylating agents. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound can be achieved through catalytic cracking and reforming processes in petroleum refineries. These processes involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites under high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyloctane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation is a common substitution reaction for this compound. For example, chlorination can be carried out using chlorine gas (Cl2) under ultraviolet light or heat to produce various chlorinated derivatives.

    Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). These reactions typically occur under acidic or basic conditions and result in the formation of alcohols, ketones, or carboxylic acids.

Major Products Formed

    Chlorinated Derivatives: Chlorination of this compound can yield compounds such as 2-chloro-3,5-dimethyloctane.

    Oxidation Products: Oxidation can produce compounds like 2,3,5-trimethyloctanol or 2,3,5-trimethyloctanoic acid, depending on the reaction conditions.

Scientific Research Applications

2,3,5-Trimethyloctane has various applications in scientific research:

    Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties. Its branched structure makes it a useful model for understanding the effects of branching on physical and chemical properties.

    Biology and Medicine: While not commonly used directly in biological or medical research, derivatives of this compound can be used in the synthesis of pharmaceuticals and other biologically active compounds.

    Industry: In the petrochemical industry, this compound is used as an additive in fuels to improve combustion efficiency and reduce engine knocking.

Mechanism of Action

As a hydrocarbon, 2,3,5-Trimethyloctane does not have a specific mechanism of action in biological systems. its chemical behavior can be understood through its interactions with other molecules. For example, in halogenation reactions, the mechanism involves the formation of a free radical intermediate, which then reacts with chlorine to form the chlorinated product.

Comparison with Similar Compounds

2,3,5-Trimethyloctane can be compared with other branched alkanes such as 2,3,4-Trimethylhexane and 2,4,7-Trimethyloctane. These compounds share similar physical properties but differ in their branching patterns, which can affect their reactivity and applications. For instance:

    2,3,4-Trimethylhexane: Has a shorter carbon chain and different branching, leading to slightly different boiling and melting points.

    2,4,7-Trimethyloctane: Has a similar carbon chain length but different positions of the methyl groups, affecting its chemical reactivity and physical properties.

Properties

CAS No.

62016-32-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,3,5-trimethyloctane

InChI

InChI=1S/C11H24/c1-6-7-10(4)8-11(5)9(2)3/h9-11H,6-8H2,1-5H3

InChI Key

CEOHXVQAHFSSEG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)C(C)C

Origin of Product

United States

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